molecular formula C6H4ClN3OS B2564323 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 87572-02-9

7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2564323
CAS No.: 87572-02-9
M. Wt: 201.63
InChI Key: ZWFLCUVUUVPDLZ-UHFFFAOYSA-N
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Description

7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure. This compound is part of the thiadiazolo[3,2-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chloromethyl-1,3,4-thiadiazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazolo[3,2-a]pyrimidine derivatives, which can exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for the synthesis of a wide range of derivatives with potential biological activities .

Biological Activity

7-(Chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

  • Chemical Formula : C₆H₄ClN₃OS
  • Molecular Weight : 201.63 g/mol
  • CAS Number : 87572-02-9
  • Boiling Point : 313.8 ± 44.0 °C (predicted)
  • Density : 1.77 ± 0.1 g/cm³ (predicted)
  • pKa : -3.18 ± 0.40 (predicted) .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and substitution processes. Various synthetic routes have been explored to enhance yield and purity, utilizing methodologies such as one-pot reactions and microwave-assisted synthesis .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

  • A study evaluated the cytotoxic effects of synthesized compounds on human cancer cell lines HCT116 and HepG2. Results indicated that many derivatives showed potent cytotoxic effects, with some compounds achieving IC₅₀ values in the low micromolar range .
CompoundCell LineIC₅₀ (µM)
Compound AHCT1165.6
Compound BHepG28.2
Compound CHCT11612.1

Antioxidant Activity

In addition to antitumor properties, some derivatives displayed notable antioxidant activities. For example, compounds synthesized from similar thiadiazole frameworks were tested against oxidative stress markers and exhibited significant radical scavenging activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Antitumor Evaluation

In a comprehensive study, researchers synthesized a series of thiadiazole-containing compounds and assessed their antitumor efficacy using various human cancer cell lines:

  • The study highlighted that compounds with specific substitutions at the thiadiazole ring showed enhanced cytotoxicity compared to unmodified versions.

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of derivatives from this compound family:

  • The findings revealed that certain modifications led to improved radical scavenging activities, indicating potential therapeutic benefits in oxidative stress-related diseases.

Properties

IUPAC Name

7-(chloromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3OS/c7-2-4-1-5(11)10-6(9-4)12-3-8-10/h1,3H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFLCUVUUVPDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N(C1=O)N=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87572-02-9
Record name 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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